molecular formula C21H30N2O3 B11988563 N-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11988563
M. Wt: 358.5 g/mol
InChI Key: XEZWPKAEJOTKHC-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid decylamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process and leading to antimicrobial effects . Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Biological Activity

N-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and antiviral domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C21H30N2O3
  • Molecular Weight: 358.5 g/mol
  • IUPAC Name: N-decyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

Chemical Structure:
The compound features a quinoline core with a hydroxyl group and a decyl side chain, enhancing its lipophilicity and potential membrane permeability.

PropertyValue
Molecular FormulaC21H30N2O3
Molecular Weight358.5 g/mol
IUPAC NameN-decyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
InChI KeyXEZWPKAEJOTKHC-UHFFFAOYSA-N

This compound exhibits its biological effects primarily through the following mechanisms:

  • DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication processes and leading to antimicrobial effects.
  • Enzyme Inhibition: It has been shown to inhibit specific enzymes associated with bacterial and viral replication, making it a candidate for drug development against resistant strains.

Antimicrobial Activity

Research indicates that derivatives of 4-hydroxyquinoline compounds possess notable antibacterial properties. For instance, studies have demonstrated moderate antibacterial activity against various strains of bacteria, including those that are opportunistic in immunocompromised patients.

Antiviral Activity

The compound has been evaluated for its potential as an anti-HIV agent. A study involving similar quinoline derivatives showed that compounds with structural similarities could inhibit HIV integrase (IN) activity, although specific data on N-decyl derivatives is limited.

Case Studies and Experimental Data

Several studies have investigated the biological activity of similar compounds:

  • Antibacterial Studies:
    • A study reported the synthesis of various 4-hydroxyquinoline derivatives and their evaluation against bacterial strains using Minimum Inhibitory Concentration (MIC) assays. Compounds showed varying degrees of antibacterial efficacy, with some achieving MIC values below 100 µM against resistant strains .
  • Antiviral Studies:
    • Research on related quinoline derivatives indicated their potential to inhibit HIV replication through integrase inhibition. While specific data on N-decyl derivatives are scarce, the structural framework suggests similar potential .
  • Docking Studies:
    • Molecular docking simulations have been employed to predict the binding affinity of these compounds to viral enzymes, supporting their potential as antiviral agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

CompoundAntimicrobial ActivityAntiviral ActivityRemarks
N-decyl-4-hydroxy-1-methyl...ModeratePotentialEnhanced lipophilicity due to decyl chain
4-Hydroxy-2-oxo...SignificantModerateLacks decyl chain; different solubility
4-Methyl-2-oxo...LowLowLess effective due to structural differences

Properties

Molecular Formula

C21H30N2O3

Molecular Weight

358.5 g/mol

IUPAC Name

N-decyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C21H30N2O3/c1-3-4-5-6-7-8-9-12-15-22-20(25)18-19(24)16-13-10-11-14-17(16)23(2)21(18)26/h10-11,13-14,24H,3-9,12,15H2,1-2H3,(H,22,25)

InChI Key

XEZWPKAEJOTKHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O

Origin of Product

United States

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